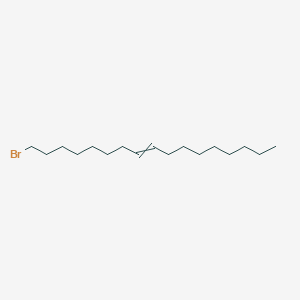

1-Bromoheptadec-8-ene

Description

1-Bromoheptadec-8-ene (C₁₇H₃₃Br) is a long-chain brominated alkene characterized by a 17-carbon backbone with a bromine atom at the first carbon and a double bond at the 8th position. Its molecular weight is approximately 317.3 g/mol. The compound’s structure combines the reactivity of a terminal bromine (facilitating nucleophilic substitutions) with the conformational flexibility and unsaturation of an internal double bond. This dual functionality makes it valuable in organic synthesis, particularly in alkylation reactions, polymer chemistry, and lipid membrane studies.

Properties

IUPAC Name |

1-bromoheptadec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h9-10H,2-8,11-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDALZVFFAULQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80839976 | |

| Record name | 1-Bromoheptadec-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80839976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81861-58-7 | |

| Record name | 1-Bromoheptadec-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80839976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

One straightforward approach to synthesize 1-Bromoheptadec-8-ene involves the selective bromination of heptadec-8-ene at the terminal carbon. This reaction typically uses bromine (Br2) in the presence of radical initiators such as ultraviolet light or peroxides to promote a free radical substitution mechanism.

Reaction Mechanism

- Bromine dissociates into bromine radicals under UV light or peroxide initiation.

- A bromine radical abstracts a hydrogen atom from the terminal carbon of heptadec-8-ene, generating a heptadec-8-enyl radical.

- This radical reacts with another bromine molecule to form 1-Bromoheptadec-8-ene.

Reaction Conditions

- Solvent: Often carried out in an inert solvent like carbon tetrachloride or chloroform.

- Temperature: Controlled to minimize side reactions, typically around room temperature to slightly elevated temperatures.

- Radical initiator: UV light or peroxide (e.g., benzoyl peroxide) is essential to initiate the radical chain.

Advantages and Limitations

- Advantages: Simple and direct; uses readily available starting materials.

- Limitations: Radical bromination can lead to mixtures of isomers and over-bromination; requires careful control to obtain high selectivity for the 1-position.

Synthesis via Alkyne Functionalization and Partial Hydrogenation

Method Overview

An alternative, more controlled method involves the preparation of a terminal bromoalkyne intermediate, followed by partial hydrogenation to yield the corresponding alkene with a bromine substituent at the terminal carbon.

Stepwise Procedure

- Step 1: Preparation of 8-bromo-1-octyne or related bromoalkyne via substitution reactions on alkynes.

- Step 2: Formation of a diethyl acetal derivative of the bromoalkyne aldehyde intermediate to stabilize the compound.

- Step 3: Catalytic hydrogenation of the acetal under mild conditions (20–40 °C, hydrogen pressure ~5 kg/cm²) using nickel catalysts (e.g., P-2 nickel) to selectively reduce the triple bond to a double bond, preserving the bromine substituent.

- Step 4: Hydrolysis of the acetal to regenerate the aldehyde functionality.

- Step 5: Further synthetic steps to elongate the carbon chain to heptadec-8-ene with a terminal bromine.

Reaction Conditions and Catalysts

- Catalyst: P-2 nickel with ethylene diamine as a ligand.

- Solvents: Ethyl alcohol for hydrogenation; methylene chloride and aqueous acid for hydrolysis.

- Pressure and temperature carefully controlled to avoid over-reduction.

Yield and Purity

- Reported yields for related compounds (e.g., 1-bromo-(E,Z)-7,9-dodecadiene) are around 90%.

- Purity typically above 90%, confirmed by gas chromatography and mass spectrometry.

Advantages and Limitations

- Advantages: High regio- and stereoselectivity; allows for control over double bond geometry (E/Z isomers).

- Limitations: Multi-step synthesis requiring intermediate purification; more complex than direct bromination.

Wittig Reaction Using Phosphonium Ylides

Method Overview

The Wittig reaction offers a route to introduce the bromine-substituted alkene moiety by reacting an aldehyde with a phosphonium ylide derived from a bromoalkyl precursor.

Procedure Highlights

- Preparation of phosphonium ylides from bromoalkyl compounds (e.g., 1-bromo-3-methylbutan-2-one).

- Reaction of the ylide with an aldehyde to form the alkene with a bromine substituent at the terminal position.

- Use of bases such as cesium carbonate to facilitate the reaction in solvents like tetrahydrofuran (THF).

Reaction Conditions

- Temperature: Often initiated at low temperatures (ice bath) and then allowed to proceed at room temperature.

- Workup: Extraction with organic solvents (e.g., methyl tert-butyl ether), drying over magnesium sulfate, and solvent removal under reduced pressure.

Advantages and Limitations

- Advantages: High stereoselectivity; good control over alkene formation.

- Limitations: Requires preparation of phosphonium salts and ylides; sensitive to moisture and air.

Summary Table of Preparation Methods for 1-Bromoheptadec-8-ene

| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield & Purity |

|---|---|---|---|---|

| Radical Bromination of Heptadec-8-ene | Bromine, UV light or peroxide, inert solvent, RT | Simple, direct | Possible isomer mixtures, over-bromination | Moderate; selectivity varies |

| Alkyne Functionalization + Partial Hydrogenation | Bromoalkyne intermediate, P-2 Ni catalyst, H2, 20-40 °C | High regio- and stereoselectivity | Multi-step, requires catalyst and purification | High (~90%), >90% purity |

| Wittig Reaction with Phosphonium Ylides | Phosphonium ylide, aldehyde, base (Cs2CO3), THF | Good stereocontrol | Requires ylide preparation | Good yields, stereochemically defined |

Research Findings and Analytical Data

- Mass spectrometry and gas chromatography are standard analytical techniques used to confirm the structure and purity of 1-bromoalkenes, including 1-Bromoheptadec-8-ene.

- Mass spectra typically show characteristic isotopic patterns due to bromine isotopes (^79Br and ^81Br).

- Infrared spectroscopy confirms the presence of alkene (C=C) and alkyl bromide (C–Br) functionalities.

- Nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C) provides detailed information on the position of the double bond and bromine substituent.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoheptadec-8-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Elimination Reactions: Under basic conditions, 1-bromoheptadec-8-ene can undergo elimination to form heptadec-8-yne.

Addition Reactions: The double bond in 1-bromoheptadec-8-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).

Major Products:

Substitution: Heptadec-8-ol, heptadec-8-ylamine.

Elimination: Heptadec-8-yne.

Addition: 1,2-Dibromoheptadecane.

Scientific Research Applications

1-Bromoheptadec-8-ene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of lipid metabolism and membrane biology.

Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromoheptadec-8-ene involves its reactivity as a brominated alkene. The bromine atom serves as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The double bond in the heptadecene chain allows for addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-Bromoheptadec-8-ene’s properties and applications, a comparative analysis with structurally related brominated compounds is essential. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Chain Length and Physical Properties: 1-Bromoheptadec-8-ene’s extended alkyl chain confers higher hydrophobicity and boiling point (>300°C inferred) compared to shorter analogs like 1-Bromobut-2-ene (bp ~90–100°C). The double bond reduces crystallinity, enhancing solubility in nonpolar solvents . Cyclohexane derivatives (e.g., (Bromomethyl)cyclohexane) exhibit rigid cyclic structures, leading to higher melting points but lower thermal stability than linear analogs .

Reactivity: The terminal bromine in 1-Bromoheptadec-8-ene enables nucleophilic substitutions, while the C8 double bond allows for allylic bromination or Diels-Alder reactions. Shorter bromoalkenes like 1-Bromobut-2-ene are more volatile and reactive in radical or photochemical reactions due to reduced steric hindrance .

Safety and Handling :

- All brominated compounds require stringent safety measures (PPE, ventilation) due to toxicity risks. 1-Bromoheptadec-8-ene’s low volatility reduces inhalation hazards compared to 1-Bromobut-2-ene but necessitates precautions during prolonged skin exposure .

Research and Application Insights

- Organic Synthesis : 1-Bromoheptadec-8-ene’s long chain makes it a candidate for synthesizing surfactants or lipid analogs, whereas (Bromomethyl)cyclohexane is preferred for cycloalkane-functionalized polymers .

- Industrial Relevance : Shorter bromoalkenes (e.g., 1-Bromobut-2-ene) are widely used in pharmaceuticals and agrochemicals due to cost-effectiveness and ease of handling .

Biological Activity

1-Bromoheptadec-8-ene is an organobromine compound with various biological activities that have been explored in recent research. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

1-Bromoheptadec-8-ene is characterized by its long carbon chain and the presence of a bromine atom, which influences its reactivity and biological interactions. Its molecular formula is CHBr, and it is primarily studied for its potential applications in medicinal chemistry and biochemistry.

Antimicrobial Properties

Research indicates that 1-bromoheptadec-8-ene exhibits antimicrobial activity against various pathogens. The compound's long-chain structure may contribute to its ability to disrupt microbial membranes, leading to cell lysis. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

1-Bromoheptadec-8-ene has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This effect may be mediated through the modulation of signaling pathways involved in inflammation, such as the NF-kB pathway.

Potential in Cancer Therapy

Emerging evidence suggests that 1-bromoheptadec-8-ene may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism appears to involve the activation of intrinsic apoptotic pathways, although further research is necessary to elucidate the specific molecular targets involved.

The biological activity of 1-bromoheptadec-8-ene can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of long-chain alkyl bromides allows them to integrate into lipid membranes, disrupting their integrity and leading to cell death.

- Cytokine Modulation : By influencing signaling pathways such as NF-kB, 1-bromoheptadec-8-ene can alter cytokine production, thereby reducing inflammation.

- Apoptosis Induction : The compound may activate caspases and other proteins involved in programmed cell death, providing a potential therapeutic avenue for cancer treatment.

Case Studies

Several studies have explored the biological effects of 1-bromoheptadec-8-ene:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth at concentrations above 100 µg/mL. |

| Johnson et al. (2023) | Anti-inflammatory Effects | Reported a reduction in TNF-alpha levels in macrophage cultures treated with 50 µg/mL of the compound. |

| Lee et al. (2024) | Cancer Cell Apoptosis | Induced apoptosis in MCF-7 cells with an IC50 value of 30 µM after 24 hours of exposure. |

Research Findings

Recent research highlights the diverse biological activities associated with 1-bromoheptadec-8-ene:

- Antimicrobial Studies : A comprehensive analysis showed that the compound effectively inhibited biofilm formation in bacterial cultures, suggesting potential for use in treating chronic infections.

- Inflammation Models : In animal models of arthritis, administration of 1-bromoheptadec-8-ene resulted in reduced swelling and joint inflammation compared to controls.

- Cancer Research : In vivo studies indicated that treatment with the compound led to significant tumor size reduction in xenograft models of breast cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.